Meso-dihydroguaiaretic acid
Overview
Description
Meso-dihydroguaiaretic acid (MDGA) is a lignan, a type of organic compound found in the bark of the creosote bush, Larrea tridentata . It has been reported to possess modest activity against sensitive and resistant Mycobacterium tuberculosis strains . The empirical formula of MDGA is C20H26O4, and it has a molecular weight of 330.42 .
Synthesis Analysis
To improve the antimycobacterial properties of MDGA, a series of 19 MDGA derivatives bearing carbamates and ethers were synthesized and tested against H37Rv and two multidrug-resistant strains .
Molecular Structure Analysis
The molecular formula of MDGA is C20H26O4, with an average mass of 330.418 Da and a monoisotopic mass of 330.183105 Da .
Physical And Chemical Properties Analysis
MDGA is a solid substance. Its physical and chemical properties include a density of 1.1±0.1 g/cm3, boiling point of 488.3±40.0 °C at 760 mmHg, and vapour pressure of 0.0±1.3 mmHg at 25°C .
Scientific Research Applications
Anti-inflammatory and Anti-oxidant Properties
- MDGA isolated from Saururus chinensis shows inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase in mouse bone marrow-derived mast cells, indicating potential for anti-inflammatory drug development (Moon et al., 2008).
Molecular Structure and Chemical Analysis
- The structural characteristics of MDGA, including its stereochemistry and molecular conformation, were analyzed, contributing to the understanding of its chemical properties (Salinas-Salazar et al., 2009).
Metabolic Stability and Inhibition Properties
- MDGA's metabolic stability and its ability to selectively inhibit cytochrome P450 2E1 (CYP2E1) were studied, suggesting its potential as a CYP2E1 inhibitor (Jeon et al., 2015).
Cytotoxicity and Anti-cancer Activity
- Research on MDGA's cytotoxicity against cancer cell lines and its antitumor activity in mice models reveals its potential in cancer therapy (Thuong et al., 2014).
Dermatological Applications
- MDGA's effects on matrix metalloproteinase-9 inhibition in human keratinocyte cells suggest its potential for preventing premature skin aging caused by UV irradiation (Moon & Chung, 2005).
Potential in Breast Cancer Therapy
- A study indicates that MDGA induces apoptosis and inhibits cell migration in breast cancer cells, presenting it as a potential chemotherapeutic drug (Choi et al., 2015).
Cardiovascular Applications
- MDGA has demonstrated significant vasodilatory effects, indicating its potential as a lead compound for developing cardiovascular disease treatments (Luna-Vázquez et al., 2018).
Neuroprotective Effects
- Studies have shown MDGA's neuroprotective activity, protecting neuronal cells against apoptosis and its potential mechanism involving the inhibition of calcium influx and reactive oxygen species production (Ma et al., 2006).
Potential in Asthma Treatment
- MDGA exhibits anti-asthmatic activity by inhibiting airway inflammation and mucus hypersecretion in an ovalbumin-induced murine model of asthma (Song et al., 2016).
Antimicrobial and Antimycobacterial Activities
- MDGA derivatives have shown significant activity against drug-resistant bacteria and Mycobacterium tuberculosis, supporting the development of new antimicrobial agents (Reyes-Melo et al., 2017).
Inhibition of Liver Fibrosis
- Research on MDGA's effects on activated hepatic stellate cells suggests its role in inhibiting liver fibrosis through down-regulation of TGF-beta1 gene expression (Park et al., 2005).
Mechanism Against Tuberculosis
- MDGA's activity against Mycobacterium tuberculosis and its proposed mechanism of action involving inhibition of coenzyme A transferase support its potential as a template for new anti-tuberculosis drugs (Clemente-Soto et al., 2014).
Antimicrobial Activity of Stereoisomers
- A study on the antimicrobial activity of different stereoisomers of MDGA demonstrates its antibacterial and antifungal properties (Kawaguchi et al., 2009).
Effect on Glucose Uptake
- MDGA enhances glucose uptake in adipocytes by up-regulating GLUT4, suggesting its potential in managing type 2 diabetes (Lee et al., 2017).
Neuroprotective Lignans
- Isolation of MDGA from Machilus thunbergii has shown significant neuroprotective activities, highlighting its therapeutic potential in neurological disorders (Ma et al., 2004).
Future Directions
properties
IUPAC Name |
4-[(2S,3R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOLUXMYYCTRR-OKILXGFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)O)OC)[C@@H](C)CC2=CC(=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019954 | |
Record name | Meso-dihydroguaiaretic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroguaiaretic acid, meso- | |
CAS RN |
66322-34-7 | |
Record name | meso-Dihydroguaiaretic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66322-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meso-dihydroguaiaretic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066322347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meso-dihydroguaiaretic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROGUAIARETIC ACID, MESO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S81Z40PSJ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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